Molecular Docking to Thyroid Targets
14-Episinomenine demonstrates a more favorable optimal docking score against seven core thyroid dysfunction targets compared to sinomenine. In a 2025 Scientific Reports study, both compounds were docked against TNF, STAT3, NFKB1, IL6, SRC, ESR1, and MAPK8. 14-Episinomenine achieved an optimal docking score of −8.6 kcal·mol⁻¹, whereas sinomenine reached −8.2 kcal·mol⁻¹ [1]. This 0.4 kcal·mol⁻¹ improvement indicates enhanced predicted binding affinity.
| Evidence Dimension | Optimal molecular docking score (kcal·mol⁻¹) |
|---|---|
| Target Compound Data | −8.6 |
| Comparator Or Baseline | Sinomenine: −8.2 |
| Quantified Difference | 0.4 kcal·mol⁻¹ lower (more negative) for 14-episinomenine |
| Conditions | Molecular docking against TNF, STAT3, NFKB1, IL6, SRC, ESR1, MAPK8 using PDB structures; AutoDock Vina |
Why This Matters
Higher docking scores correlate with improved predicted binding to disease-relevant targets, justifying selection of 14-episinomenine for thyroid dysfunction research requiring maximal target engagement.
- [1] Network pharmacology, molecular docking, and molecular dynamics simulations to explore the effects of sinomenine on thyroid dysfunction. Sci Rep. 2025;15:39084. View Source
